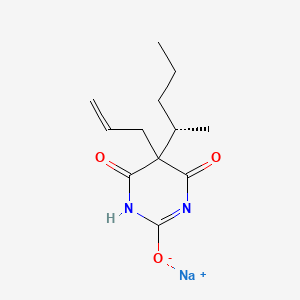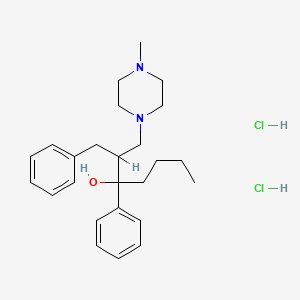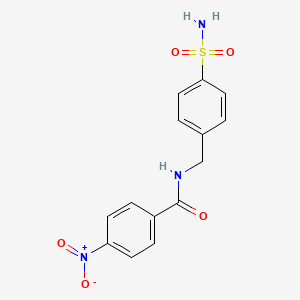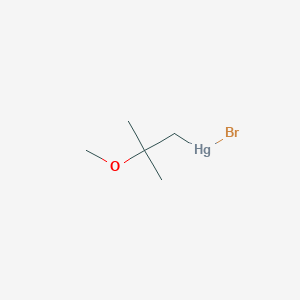
Bromo(2-methoxy-2-methylpropyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo(2-methoxy-2-methylpropyl)mercury: is an organomercury compound with the molecular formula C5H11BrHgO . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a propyl chain, which is further bonded to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry and medicine, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bromo(2-methoxy-2-methylpropyl)mercury typically involves the reaction of 2-methoxy-2-methylpropyl bromide with a mercury salt, such as mercuric acetate or mercuric chloride, in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反応の分析
Types of Reactions: Bromo(2-methoxy-2-methylpropyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to the formation of different organomercury species.
Complexation Reactions: The compound can form complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically carried out in polar solvents like ethanol or acetone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction state.
Complexation Reactions: Ligands such as phosphines or amines are used to form stable complexes with the mercury center.
Major Products Formed:
Substitution Reactions: Products include various substituted organomercury compounds.
Oxidation and Reduction Reactions: Products include different oxidation states of the mercury center.
Complexation Reactions: Products include stable organomercury-ligand complexes.
科学的研究の応用
Chemistry: Bromo(2-methoxy-2-methylpropyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the study of organomercury chemistry and its reactivity.
Biology: In biological research, organomercury compounds are used to study the effects of mercury on biological systems. This compound can be used as a model compound to investigate mercury’s interaction with biomolecules.
Medicine: Organomercury compounds have been explored for their potential therapeutic applications, including their use as antimicrobial agents. This compound may be studied for its biological activity and potential medicinal uses.
Industry: In the industrial sector, organomercury compounds are used in various applications, including catalysis and material science. This compound can be utilized in the development of new materials and catalytic processes.
作用機序
The mechanism of action of bromo(2-methoxy-2-methylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom and the methoxy group can also influence the compound’s reactivity and interaction with molecular targets.
類似化合物との比較
Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Phenylmercury: Contains a phenyl group, used in various industrial applications.
Uniqueness: Bromo(2-methoxy-2-methylpropyl)mercury is unique due to the presence of the bromine atom and the methoxy group, which can influence its chemical reactivity and interaction with molecular targets. This compound’s specific structure allows for unique applications and reactivity compared to other organomercury compounds.
特性
CAS番号 |
52026-66-1 |
|---|---|
分子式 |
C5H11BrHgO |
分子量 |
367.64 g/mol |
IUPAC名 |
bromo-(2-methoxy-2-methylpropyl)mercury |
InChI |
InChI=1S/C5H11O.BrH.Hg/c1-5(2,3)6-4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChIキー |
CWXPEJKEUXTWHW-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C[Hg]Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
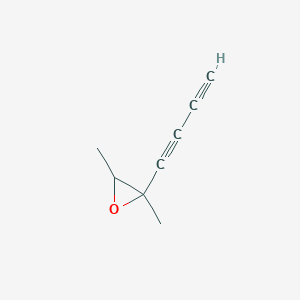

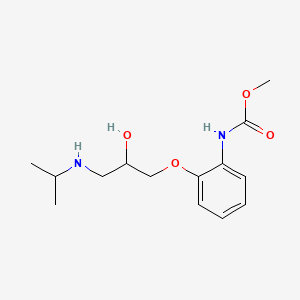
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
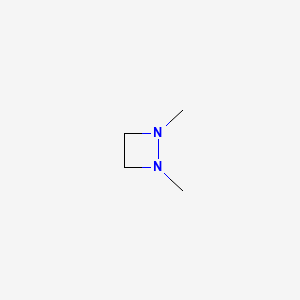
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

